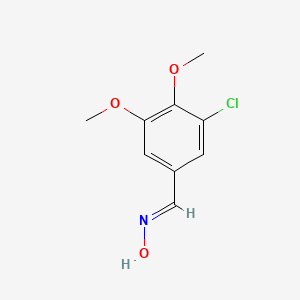

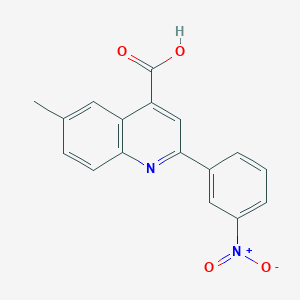

![molecular formula C16H14N2O6 B5506435 methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate and related compounds involves multiple steps, including esterification, catalytic hydrogenation, acylamination, and nitration. For example, Xiao (2007) described the synthesis of similar intermediates for pharmaceuticals through these methods, highlighting the complexity and the meticulous conditions required for the successful production of these compounds (He-Ying Xiao, 2007).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. For instance, compounds with similar structural frameworks to methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate have been shown to exhibit hydrogen-bonded sheets and chains, indicating a polarized molecular-electronic structure (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include nitration and reduction processes, which significantly affect their chemical properties. The introduction of nitro groups and their subsequent reduction to amino groups are common in synthesizing derivatives with varied chemical functionalities. For instance, the synthesis of derivatives through reactions such as nitration and the Michael addition has been documented, which underscores the reactivity of these compounds under different chemical conditions (F. Havaldar, S. Bhise, S. Burudkar, 2004).

Applications De Recherche Scientifique

Synthesis and Characterization of Organic Compounds

One significant application of compounds similar to "methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate" lies in the synthesis and characterization of novel organic compounds. For instance, a study demonstrated the synthesis of "8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one" through a one-pot reaction that exemplifies the compound's utility in facilitating complex organic syntheses. This process illustrates the potential of such compounds to serve as intermediates in creating pharmacologically active molecules or materials with unique electronic properties (Jilani, 2007).

Pharmaceutical Applications

In pharmaceutical research, derivatives and structurally related compounds to "methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate" have been explored for their potential medicinal properties. Studies have synthesized and evaluated various Schiff base ligands and their metal complexes for antimicrobial activities, suggesting the role of these compounds in developing new antibiotics or antifungal agents. Such research underscores the importance of these organic compounds in contributing to the discovery and development of new therapeutic agents (Vinusha et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-14-6-4-3-5-13(14)17-15(19)10-7-11(16(20)24-2)9-12(8-10)18(21)22/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYYUZAXZYDERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

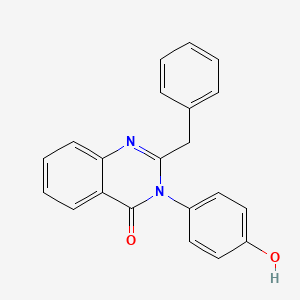

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

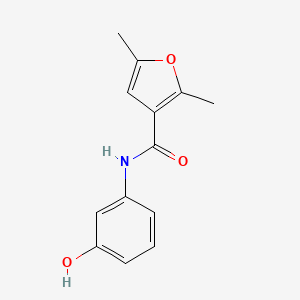

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

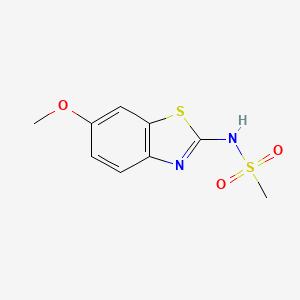

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)